20(29)-Lupene-3,23-diol

Descripción general

Descripción

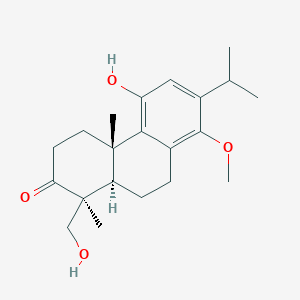

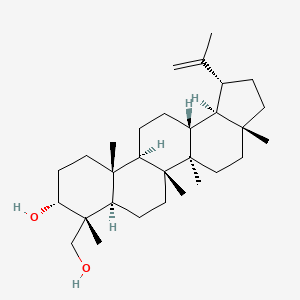

20(29)-Lupene-3,23-diol is a naturally occurring triterpene alcohol that has been found in various plants. It has been reported to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Lupane-type triterpenoids, including "20(29)-Lupene-3,23-diol," have shown promising cytotoxic activities against cancer cell lines. For instance, compounds isolated from Elaeodendron transvaalense exhibited varying degrees of cytotoxicity against breast cancer cell lines, highlighting their potential in cancer therapy (Tshikalange & Hussein, 2010). Similarly, lupane-type triterpenoids from the stem bark of Glochidion zeylanicum and Phyllanthus flexuosus were tested for their inhibitory effects on tumor promotion, indicating anti-tumor promoting activity (Tanaka, Kinouchi, Wada, & Tokuda, 2004).

Antibacterial Activity

Research on the roots of Paullinia pinnata yielded a new lupeol ester that demonstrated significant antibacterial activity, supporting the use of this plant in traditional medicine for treating bacterial infections (Lasisi, Ayinde, Adeleye, Onocha, Oladosu, & Idowu, 2015). This finding adds to the evidence of lupane-type triterpenoids' role in combating microbial threats.

Chemopreventive Properties

The chemopreventive properties of lupeol and similar compounds have been extensively studied. Lupeol, a compound related to "20(29)-Lupene-3,23-diol," exhibits a wide range of biological activities, including anti-inflammatory and anti-arthritic effects, and shows promise as a chemopreventive agent for various disorders (Wal, Wal, Sharma, & Rai, 2011). Its effectiveness without toxicity to normal cells underscores its potential for clinical use.

Anti-Inflammatory and Neuroprotective Effects

The anti-neuroinflammatory activity of lupane-type triterpenes has been demonstrated in studies, such as those on the leaves of Acanthopanax gracilistylus, which revealed compounds that showed moderate inhibitory effects on nitric oxide production in microglial cells, indicating potential neuroprotective benefits (Li, Zou, Wang, Kim, Lu, Ko, Yook, Kim, & Liu, 2018).

Anti-Urolithiatic Activity

Triterpenes, including "20(29)-Lupene-3,23-diol," have shown efficacy in reducing the risk of stone formation, as demonstrated by their ability to minimize crystal-induced renal peroxidative changes, thereby preventing tissue damage and diluting urinary stone-forming constituents (Malini, Lenin, & Varalakshmi, 2000).

Propiedades

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22+,23+,24+,25+,26+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCPTXGFYWKJJB-DACKGDCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20(29)-Lupene-3,23-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.